kalata B1

CAS No.:

Cat. No.: VC3665737

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Specification

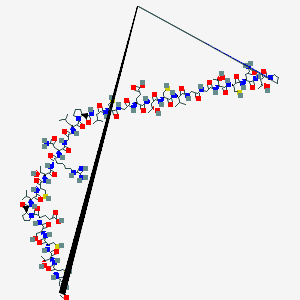

Introduction

Structural Characteristics of Kalata B1

Kalata B1 possesses a highly distinctive structural architecture characterized by a head-to-tail cyclic backbone combined with a cystine knot motif. This cystine knot is formed by a disulfide bond that penetrates a ring created by two other disulfide bonds and their connecting backbone segments . The molecule consists of 28-37 amino acids arranged in a compact three-dimensional structure featuring a distorted triple-stranded beta-sheet cross-linked by the cystine knot .

Structural Elements Contributing to Stability

The exceptional chemical and biological stability of kalata B1 stem directly from its cyclic cystine knot motif . This unique structural arrangement confers resistance to thermal denaturation, enzymatic degradation, and harsh chemical conditions, properties that have made cyclotides highly attractive as potential pharmaceutical scaffolds.

Nuclear magnetic resonance (NMR) spectroscopy has revealed that the spatial structure of kalata B1 undergoes only minor conformational changes when incorporated into membrane mimetics such as dodecylphosphocholine micelles . This structural rigidity further underscores its remarkable stability across diverse environments.

Source and Isolation of Kalata B1

Kalata B1 was originally isolated from Oldenlandia affinis, an African perennial plant belonging to the Rubiaceae family . The cyclotide family, to which kalata B1 belongs, is predominantly found in plants from the Rubiaceae (coffee), Violaceae (violet), Cucurbitaceae, and Apocynaceae families .

The extraction and purification of native kalata B1 typically involves harvesting the above-ground parts of Oldenlandia affinis, followed by a series of chromatographic separation steps . Synthetic production of kalata B1 and its variants has also been achieved through solid-phase peptide synthesis methods, enabling the creation of alanine mutants for structure-function relationship studies .

Mechanism of Action

The biological activities of kalata B1 are principally attributed to its ability to interact with and disrupt cellular membranes. Extensive research has elucidated the molecular mechanisms underlying these interactions, revealing a sophisticated process of membrane binding, pore formation, and subsequent cellular content leakage.

Membrane Interaction

Kalata B1 exhibits a high affinity for membrane surfaces, where it becomes sequestered and shows remarkably slow dissociation rates . The interaction between kalata B1 and cellular membranes is modulated by both electrostatic and hydrophobic forces . Specifically, the hydrophobic loops (loop 5 and loop 6) facilitate binding to the membrane surface, while the charged residues and cation-binding site interact with the polar head groups of membrane phospholipids .

Molecular dynamics simulations have provided further insights into this process, revealing that kalata B1 molecules become trapped at the membrane-water interface . Upon binding, kalata B1 molecules form two distinct configurations of oligomers: tower-like and wall-like clusters . The wall-like oligomers subsequently conjoin to form a ring-like hollow in the kalata B1 cluster on the membrane surface .

Pore Formation and Membrane Disruption

Following membrane binding, kalata B1 induces the formation of conductive pores in lipid bilayers. Electrophysiological experiments have demonstrated that these pores possess channel-like activities, with a calculated diameter of approximately 41-47 Å based on conductance measurements .

The formation of these pores follows a distinctive mechanism: the interfacial binding of kalata B1 induces a positive membrane curvature, followed by the extraction of lipids from the membrane through the ring-like hollow into the space inside the kalata B1 cluster . This process ultimately leads to membrane permeabilization and leakage of cellular contents.

Fluorescence spectroscopy using self-quenching fluorophores such as carboxyfluorescein has provided experimental evidence for kalata B1-induced membrane leakage . When vesicles loaded with high concentrations of this fluorophore are exposed to kalata B1, the subsequent membrane disruption causes dye release and dilution, resulting in increased fluorescence intensity that can be measured over time .

Structure-Activity Relationships

Alanine-scanning mutagenesis studies have proven instrumental in identifying the specific residues essential for the biological activity of kalata B1. These investigations have revealed that the residues critical for lytic activity are clustered together, forming a distinct bioactive face on the molecule .

Various mutants of kalata B1 have been synthesized and tested, with certain substitutions resulting in significantly reduced biological activity. For instance, the V25A-kB1 mutant demonstrates substantially diminished membrane-disruptive capabilities compared to the native peptide, while other mutants such as T20A-kB1 retain their activity . These findings have helped pinpoint the precise structural elements responsible for the diverse biological functions of kalata B1.

Biological Activities

Kalata B1 exhibits a range of biological activities, predominantly linked to its membrane-disruptive properties. As a defense-related protein in plants, kalata B1 demonstrates potent insecticidal activity, providing natural protection against predatory insects .

Additionally, cyclotides including kalata B1 have shown antimicrobial and hemolytic properties, suggesting potential applications as antimicrobial agents . The ability of kalata B1 to disrupt membranes also underlies its cytotoxic effects on various cell types, including human lymphoma cell lines .

The relatively hydrophobic nature of kalata B1, combined with its membrane-disruptive capabilities, indicates that biological membranes represent primary targets for this cyclotide . This membrane specificity potentially explains the diverse range of biological activities attributed to kalata B1 and related cyclotides.

Analytical Methods for Kalata B1 Quantification

The development of sensitive and specific analytical methods for kalata B1 quantification has facilitated pharmacokinetic and pharmacodynamic studies of this unique peptide. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantitative analysis of kalata B1 in biological matrices .

This method demonstrates high sensitivity, with a limit of quantification of 2 ng/mL in plasma and 5 ng/g in brain homogenate . The analytical approach exhibits linearity across a range of 2-10,000 ng/mL for plasma samples and 5-2,000 ng/g for brain tissue . Chromatographic separation is typically achieved using a HyPurity C18 column (50 × 4.6 mm, 3 μm particle size), with the method showing excellent inter- and intra-day precision and accuracy levels below 15% and 12%, respectively .

The application of this analytical method to in vivo plasma samples and brain homogenate samples has yielded satisfactory results, enabling the characterization of plasma pharmacokinetics and brain tissue binding properties of kalata B1 . These analytical capabilities are essential for further exploring the potential pharmaceutical applications of kalata B1 and related cyclotides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume